molecular formula C16H18FN5O2 B2434934 7-[(4-fluorophenyl)methyl]-3-methyl-8-(propylamino)-2,3,6,7-tetrahydro-1H-purine-2,6-dione CAS No. 333755-62-7

7-[(4-fluorophenyl)methyl]-3-methyl-8-(propylamino)-2,3,6,7-tetrahydro-1H-purine-2,6-dione

Cat. No.: B2434934
CAS No.: 333755-62-7
M. Wt: 331.351
InChI Key: JSCNAZZYZAVLHB-UHFFFAOYSA-N
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Description

7-[(4-fluorophenyl)methyl]-3-methyl-8-(propylamino)-2,3,6,7-tetrahydro-1H-purine-2,6-dione is a synthetic compound with the molecular formula C17H20FN5O2 It is a purine derivative, which means it belongs to a class of compounds that are structurally related to purine, a nitrogen-containing heterocycle

Scientific Research Applications

7-[(4-fluorophenyl)methyl]-3-methyl-8-(propylamino)-2,3,6,7-tetrahydro-1H-purine-2,6-dione has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of diseases involving purinergic signaling pathways.

    Pharmacology: It is used in pharmacological studies to understand its effects on various biological targets, including enzymes and receptors.

    Biochemistry: The compound is employed in biochemical assays to investigate its interactions with proteins and nucleic acids.

    Industrial Applications: It may be used as an intermediate in the synthesis of other complex molecules with industrial relevance.

Safety and Hazards

Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals . The buyer assumes responsibility to confirm product identity and/or purity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[(4-fluorophenyl)methyl]-3-methyl-8-(propylamino)-2,3,6,7-tetrahydro-1H-purine-2,6-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Purine Core: The purine core can be synthesized through a series of condensation reactions involving formamide and other nitrogen-containing compounds.

    Introduction of the Fluorophenyl Group: The 4-fluorophenyl group can be introduced via a nucleophilic substitution reaction using a suitable fluorinated benzyl halide.

    Alkylation and Amination: The methyl and propylamino groups can be introduced through alkylation and amination reactions, respectively.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

7-[(4-fluorophenyl)methyl]-3-methyl-8-(propylamino)-2,3,6,7-tetrahydro-1H-purine-2,6-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific atoms or groups with others.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halides (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are often employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, such as alkyl or aryl groups.

Mechanism of Action

The mechanism of action of 7-[(4-fluorophenyl)methyl]-3-methyl-8-(propylamino)-2,3,6,7-tetrahydro-1H-purine-2,6-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may act as an inhibitor or activator of these targets, modulating their activity and influencing various biological pathways. For example, it may inhibit certain enzymes involved in purine metabolism, leading to altered cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • 7-(4-Fluorobenzyl)-1,3-dimethyl-8-(propylamino)-3,7-dihydro-1H-purine-2,6-dione
  • 8-Bromo-7-(4-fluorobenzyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione

Uniqueness

7-[(4-fluorophenyl)methyl]-3-methyl-8-(propylamino)-2,3,6,7-tetrahydro-1H-purine-2,6-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 4-fluorophenyl group, in particular, may enhance its binding affinity to certain molecular targets, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

7-[(4-fluorophenyl)methyl]-3-methyl-8-(propylamino)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18FN5O2/c1-3-8-18-15-19-13-12(14(23)20-16(24)21(13)2)22(15)9-10-4-6-11(17)7-5-10/h4-7H,3,8-9H2,1-2H3,(H,18,19)(H,20,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSCNAZZYZAVLHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC1=NC2=C(N1CC3=CC=C(C=C3)F)C(=O)NC(=O)N2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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